molecular formula C21H22N2O3S B305239 N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

カタログ番号 B305239
分子量: 382.5 g/mol
InChIキー: XQKFJIZMEKVSSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1970s, but it was not until the early 2000s that its anti-tumor properties were discovered.

作用機序

N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide works by activating the immune system to attack cancer cells. Specifically, it activates a protein called STING (Stimulator of Interferon Genes), which triggers the production of interferons and other immune system molecules that can kill cancer cells. N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide has also been shown to inhibit the growth of blood vessels that supply tumors, which can starve the tumors of nutrients and oxygen.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It activates the immune system by triggering the production of interferons and other immune system molecules, and it inhibits the growth of blood vessels that supply tumors. N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide has also been shown to have anti-inflammatory and anti-angiogenic effects.

実験室実験の利点と制限

One advantage of N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is that it has been extensively studied for its potential use in cancer treatment, and it has been shown to be effective in a variety of cancer cell lines. However, one limitation of N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is that it can be difficult to synthesize, and it may not be readily available for use in lab experiments.

将来の方向性

There are a number of future directions for research on N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide. One area of research is the development of more efficient synthesis methods for N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide, which could make it more readily available for use in lab experiments and clinical trials. Another area of research is the development of new cancer treatments that combine N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide with other cancer treatments, such as chemotherapy and radiation therapy. Finally, research is needed to better understand the mechanism of action of N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide, which could lead to the development of more effective cancer treatments.

合成法

N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-one with 3,4-dimethoxybenzoyl chloride in the presence of a base. This reaction produces the intermediate N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide, which can be further purified through recrystallization.

科学的研究の応用

N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor properties in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide works by activating the immune system to attack cancer cells, and it has been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.

特性

製品名

N-(3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

分子式

C21H22N2O3S

分子量

382.5 g/mol

IUPAC名

N-[3,5-dimethyl-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]-3,4-dimethoxybenzamide

InChI

InChI=1S/C21H22N2O3S/c1-13-6-8-15(9-7-13)19-14(2)27-21(23(19)3)22-20(24)16-10-11-17(25-4)18(12-16)26-5/h6-12H,1-5H3

InChIキー

XQKFJIZMEKVSSY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(SC(=NC(=O)C3=CC(=C(C=C3)OC)OC)N2C)C

正規SMILES

CC1=CC=C(C=C1)C2=C(SC(=NC(=O)C3=CC(=C(C=C3)OC)OC)N2C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。